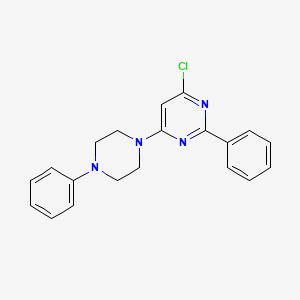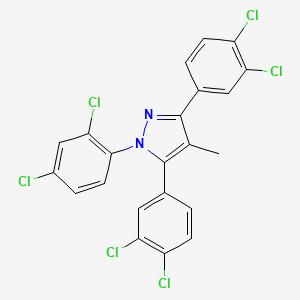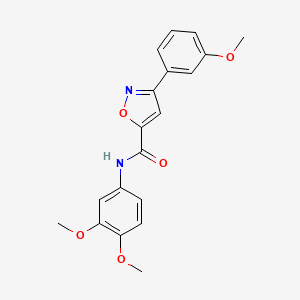![molecular formula C14H14FN3OS B4654554 N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4654554.png)
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide involves the inhibition of several key enzymes involved in various cellular processes. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can induce cell cycle arrest and apoptosis in cancer cells.
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has also been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA. By inhibiting DHFR activity, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to have several biochemical and physiological effects in vitro. In cancer cells, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can induce cell cycle arrest and apoptosis, leading to the death of the cancer cells. In bacteria, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can inhibit cell wall synthesis, leading to the death of the bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide for lab experiments is its ease of synthesis and purification. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is also relatively stable, making it easy to handle and store. However, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has a relatively short half-life in vivo, which can limit its use in animal studies.
Zukünftige Richtungen
For research involving N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide include the development of new drugs for the treatment of cancer and antibiotics and the potential applications of N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide in the field of epigenetics.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been studied extensively for its potential applications in various areas of scientific research. One of the primary research areas for N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is in the development of new drugs for the treatment of cancer. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to have potent anti-tumor activity in vitro, and its mechanism of action involves the inhibition of several key enzymes involved in cancer cell growth and proliferation.
Another area of research for N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is in the development of new antibiotics. N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to have potent antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which leads to the death of the bacteria.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-9-7-8-16-14(17-9)20-10(2)13(19)18-12-5-3-11(15)4-6-12/h3-8,10H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCQEGABDRWGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B4654486.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4654492.png)
![4-({[(4-butylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4654498.png)
![2-[2-(4-fluorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4654506.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4654514.png)

![N-{1-ethyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4654533.png)
![2,6-dimethyl-4-[4-(2-propyn-1-yloxy)benzoyl]morpholine](/img/structure/B4654535.png)

![N-{2-[(phenylsulfonyl)amino]ethyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B4654547.png)

![4-tert-butyl-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4654551.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654560.png)